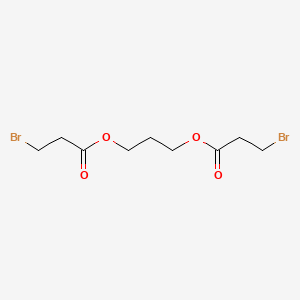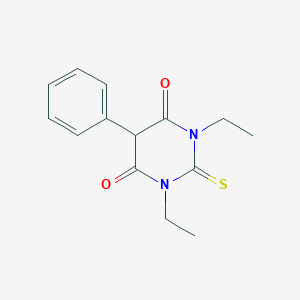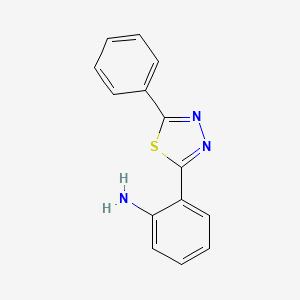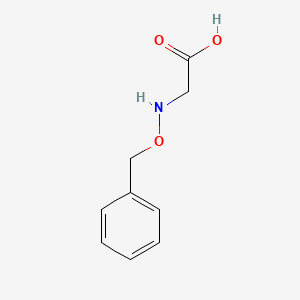
Glycine, N-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(phenylmethoxy)-, also known as Carbobenzyloxyglycine methyl ester, is a derivative of glycine. Glycine itself is the simplest amino acid, playing a crucial role in various biological processes. The addition of the phenylmethoxy group to glycine modifies its properties, making it useful in different chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia in the presence of a catalyst such as urotropine.
Strecker Synthesis: This method involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to form methyleneaminoacetonitrile.
Industrial Production Methods
The industrial production of Glycine, N-(phenylmethoxy)-, typically involves large-scale synthesis using the Strecker method due to its cost-effectiveness and the high purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Glycine derivatives can undergo oxidation reactions, often resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert glycine derivatives into simpler amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with glycine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various amino acids, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Glycine, N-(phenylmethoxy)-, has several applications in scientific research:
Mécanisme D'action
Glycine, N-(phenylmethoxy)-, exerts its effects primarily through interactions with glycine receptors and NMDA receptors in the central nervous system. It acts as an inhibitory neurotransmitter, modulating synaptic transmission and reducing neuronal excitability . Additionally, it has been shown to influence various metabolic pathways, contributing to its anti-inflammatory and cytoprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine: The simplest amino acid, involved in protein synthesis and neurotransmission.
Alanine: Another simple amino acid, similar in structure but with a methyl group instead of a hydrogen atom.
Serine: Contains a hydroxymethyl group, making it more polar and reactive than glycine.
Uniqueness
Glycine, N-(phenylmethoxy)-, is unique due to the presence of the phenylmethoxy group, which enhances its stability and modifies its reactivity compared to other glycine derivatives. This makes it particularly useful in peptide synthesis and as a protecting group in organic chemistry .
Propriétés
Numéro CAS |
54837-14-8 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2-(phenylmethoxyamino)acetic acid |
InChI |
InChI=1S/C9H11NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) |
Clé InChI |
RUZVVWNYIQNHSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CONCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


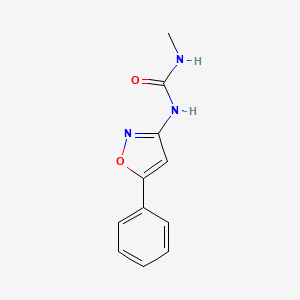
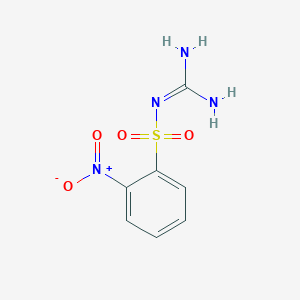
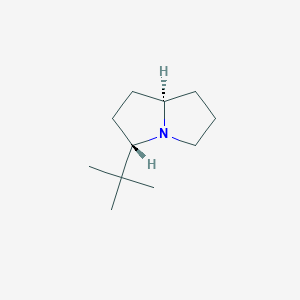

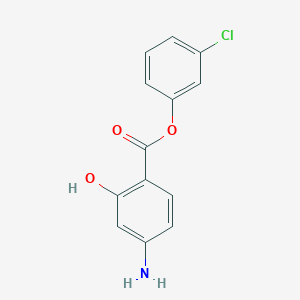

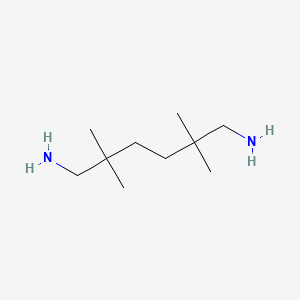
![1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634899.png)

![2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B14634914.png)

